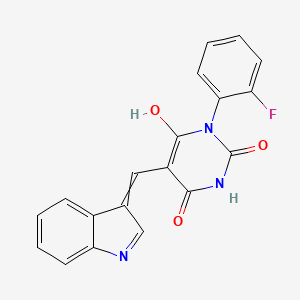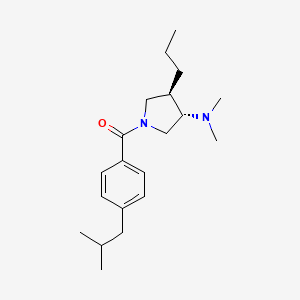![molecular formula C14H14N2O5S2 B5577927 methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)
methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including etherification, sulfonyl chloride reaction, amine formation, and esterification, leading to high yields through optimized reaction conditions. For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, achieved a total yield of 63.7% after optimization (W. Xu et al., 2018).
Molecular Structure Analysis
Studies on similar molecules, such as methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate, reveal insights into molecular structure and vibrational analysis. This includes confirmation of electronic delocalization and charge transfer within the molecule through NBO analysis and DFT methods (V. Vetrivelan, 2019).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide moieties, as seen in the synthesis of novel derivatives carrying the sulfonamide moiety, show significant antimicrobial activity. This includes the preparation of monosubstituted and disubstituted derivatives, demonstrating the compound's versatility in forming biologically active molecules (M. Ghorab et al., 2017).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding compound stability and interactions. For instance, studies on methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate reveal the importance of intramolecular N—H⋯O hydrogen bonds in stabilizing the molecule's structure (Masaharu Kimura & S. Hourai, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups and the compound's behavior in various chemical reactions, provide insights into its potential applications. For example, the use of methyl 2-((succinimidooxy)carbonyl)benzoate for N-phthaloylation of amino acids showcases the compound's utility in synthesizing protected amino acids and derivatives without racemization (J. Casimir et al., 2002).
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- Cyclization Reactions : Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate exhibits unique cyclization reactions in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength (Ukrainets et al., 2014).
- Process Optimization : The synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, was optimized to improve the total yield significantly, indicating the compound's potential in the pharmaceutical industry (W. Xu et al., 2018).
- Peptide Synthesis : The use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of complex peptides demonstrates the utility of related compounds in facilitating efficient coupling and methylation steps for peptide assembly (E. Vedejs & C. Kongkittingam, 2000).
Potential Applications
- Acaricide Development : Research on methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate highlights its application as a novel acaricide, indicating the broader potential of methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate derivatives in pest control (Masaharu Kimura & S. Hourai, 2005).
- Environmental Impact Assessment : Studies on sulfometuron methyl, a compound with structural similarities, shed light on its environmental fate, including its persistence in water and soil, providing insights into the ecological considerations of related compounds (D. Neary & J. L. Michael, 1989).
Propriétés
IUPAC Name |
methyl 2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-15-13(17)12-7-9(8-22-12)23(19,20)16-11-6-4-3-5-10(11)14(18)21-2/h3-8,16H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZMLRPRKMBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
